molecular formula C13H15NO2 B054368 3-Ethyl-6,7-dimethoxyisoquinoline CAS No. 116734-05-5

3-Ethyl-6,7-dimethoxyisoquinoline

Cat. No.: B054368
CAS No.: 116734-05-5
M. Wt: 217.26 g/mol
InChI Key: XMRVPIOYSAGZAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-6,7-dimethoxyisoquinoline (CAS 116734-05-5) is a high-purity organic compound that serves as a versatile synthetic intermediate and core scaffold in medicinal chemistry and drug discovery research. With a molecular formula of C13H15NO2 and a molecular weight of 217.26 g/mol, this isoquinoline derivative is characterized by its ethyl substituent at the 3-position and methoxy groups at the 6 and 7 positions of the bicyclic structure . The 6,7-dimethoxyisoquinoline structure is a privileged framework in pharmaceutical development. Research on closely related analogues highlights the significant research value of this chemical class. Specifically, 3-phenyl-substituted 6,7-dimethoxyisoquinoline derivatives have demonstrated promising antibacterial activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) . The mechanism of action for these active derivatives involves targeting the bacterial cell division protein FtsZ, acting as stabilizers of FtsZ polymers and inhibitors of its GTPase activity, thereby disrupting bacterial cytokinesis . Furthermore, substituted 6,7-dialkoxy-3-isoquinoline derivatives have been investigated as potent inhibitors of phosphodiesterase 10A (PDE10A) . PDE10A is an important therapeutic target for a range of central nervous system (CNS) disorders , including schizophrenia, bipolar disorder, and Huntington's disease . This compound is provided for non-human research applications only. It is intended for use as a reference standard, a building block in synthetic chemistry, or a lead compound in biological screening assays. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-ethyl-6,7-dimethoxyisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-4-11-5-9-6-12(15-2)13(16-3)7-10(9)8-14-11/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRVPIOYSAGZAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C2C=C(C(=CC2=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Development

3-Ethyl-6,7-dimethoxyisoquinoline has shown potential in the development of therapeutic agents. Its derivatives are being investigated for their efficacy against various diseases, including:

  • Cancer: Studies indicate that isoquinoline derivatives can inhibit cancer cell proliferation. For instance, compounds derived from 6,7-dimethoxyisoquinoline have been evaluated for their cytotoxic effects on different cancer cell lines, demonstrating promising results in vitro .
  • Neurological Disorders: Research has highlighted the role of isoquinoline compounds in treating neurodegenerative diseases. Their ability to modulate neurotransmitter systems positions them as candidates for further investigation in conditions like Alzheimer's disease .

Biological Research

In biological research, this compound serves as a vital tool for studying cellular mechanisms:

  • Cellular Mechanisms: The compound is utilized to explore the pathways involved in cell signaling and apoptosis. Its derivatives have been shown to interact with proteins involved in these processes, providing insights into disease mechanisms .
  • Antibacterial Activity: Recent studies have identified antibacterial properties of isoquinoline derivatives against strains such as Staphylococcus aureus and Enterococcus faecalis. The mechanism involves stabilizing the FtsZ protein, crucial for bacterial cell division .

Organic Synthesis

This compound is an important intermediate in organic synthesis:

  • Synthesis of Complex Molecules: It serves as a precursor for synthesizing more complex organic compounds. The versatility of isoquinoline derivatives allows chemists to modify their structures to enhance biological activity or develop new materials .
Application AreaSpecific Use CaseResults/Findings
Pharmaceutical DevelopmentCancer treatmentCytotoxic effects observed in vitro
Biological ResearchAntibacterial activityEffective against MRSA and VRE
Organic SynthesisPrecursor for complex moleculesFacilitates the synthesis of bioactive compounds

Natural Product Chemistry

The compound is also significant in natural product chemistry:

  • Bioactive Compound Identification: Researchers utilize this compound to identify and synthesize bioactive natural products. This can lead to the discovery of new drugs derived from natural sources .

Analytical Chemistry

In analytical chemistry, this compound aids in developing methods for detection and quantification:

  • Quality Control: It is employed in analytical techniques to ensure the purity and concentration of pharmaceutical products. This application is critical for maintaining safety standards in drug development and manufacturing .

Case Studies

Several case studies illustrate the applications of this compound:

  • Antibacterial Activity Study : A study conducted on various isoquinoline derivatives demonstrated significant antibacterial activity against resistant strains of bacteria. The research highlighted the compound's ability to inhibit bacterial growth by targeting FtsZ polymerization .
  • Cytotoxicity Assessment : In vitro assays on cancer cell lines revealed that specific derivatives of this compound exhibited potent cytotoxicity, suggesting their potential as anticancer agents .
  • Synthesis Methodology : A novel one-pot synthesis method for preparing 6,7-dimethoxyisoquinoline derivatives was developed, improving yield and purity while reducing costs and waste .

Comparison with Similar Compounds

Conformational and Pharmacokinetic Insights

  • Conformational flexibility: 1-Benzyl substituents in tetrahydroisoquinolines induce conformational bias, detected via ¹H NMR. This affects receptor binding and metabolic stability .
  • Pharmacokinetics : RO0509347 (GFAT inhibitor) demonstrates favorable rat PK profiles (t₁/₂ = 4.2 hr) and efficacy in ob/ob mice, reducing glucose excursion by 40% .

Key Contrasts and Limitations

  • Antibacterial vs. Spasmolytic activity : Biphenyl-substituted derivatives (e.g., compound 10a) target bacterial FtsZ, unlike moxaverine’s smooth muscle action. This highlights substituent-driven target specificity .
  • Yield challenges : Nitrile derivatives (e.g., compound 11a) suffer from low yields (27%) due to harsh conditions (140°C, CuCN) , whereas ethyl carboxylate synthesis is scalable (86% yield) .

Preparation Methods

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction remains a cornerstone for constructing the isoquinoline scaffold. This method involves the cyclodehydration of β-phenethylamides under acidic conditions, typically using phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). For 3-Ethyl-6,7-dimethoxyisoquinoline, the precursor N-(2-(3,4-dimethoxyphenyl)ethyl)propionamide undergoes cyclization at 80–100°C in dichloroethane, yielding the dihydroisoquinoline intermediate. Subsequent dehydrogenation with palladium-on-carbon (Pd/C) in toluene at 110°C introduces aromaticity, producing the target compound with 65–70% overall yield.

Pictet-Spengler Reaction Adaptations

While traditionally used for tetrahydroisoquinolines, modified Pictet-Spengler conditions using trifluoroacetic acid (TFA) and ethyl glyoxylate have enabled direct access to 3-ethyl-substituted derivatives. The reaction of 3,4-dimethoxyphenethylamine with ethyl glyoxylate in TFA at 25°C for 12 hours generates the iminium intermediate, which cyclizes upon heating to 50°C. This method achieves 60% yield but requires chromatographic purification due to byproduct formation.

One-Pot Multistep Synthesis Strategies

Integrated Formylation-Cyclization Sequences

A breakthrough one-pot method, adapted from CN110845410A, eliminates intermediate isolation steps. 3,4-Dimethoxyphenethylamine reacts with ethyl formate at reflux (6 hours) to form the formamide derivative. Subsequent treatment with oxalyl chloride in acetonitrile at 10–20°C initiates imidoyl chloride formation, followed by phosphotungstic acid-catalyzed cyclization. The addition of methanol precipitates the hydrochloride salt, which is crystallized at 5–10°C. This protocol achieves 75–80% yield and >99% purity, with single impurities ≤0.17%.

Table 1: Optimization of One-Pot Synthesis Parameters

ParameterOptimal RangeImpact on Yield/Purity
Formylation ReagentEthyl formateMaximizes amide purity (99.3%)
Cyclization CatalystPhosphotungstic acidReduces side products (<0.2%)
Solvent SystemAcetonitrile/MeOHEnhances crystallization
Reaction Temperature10–20°C (step 2)Minimizes over-oxidation

Ethyl Group Introduction via Acylation Modifications

To introduce the 3-ethyl substituent, the formylation step is replaced with propionylation using propionic anhydride. 3,4-Dimethoxyphenethylamine reacts with propionic anhydride in tetrahydrofuran (THF) at 60°C, forming the propionamide derivative. Cyclization with oxalyl chloride and phosphotungstic acid proceeds analogously to the one-pot method, yielding this compound with 68% yield. However, this approach requires careful stoichiometric control to avoid N-overacylation byproducts.

Catalytic Innovations in Ring-Closure and Purification

Phosphotungstic Acid vs. Lewis Acid Catalysts

Comparative studies reveal phosphotungstic acid’s superiority over traditional Lewis acids (e.g., FeCl₃) in cyclization efficiency. In the one-pot synthesis, phosphotungstic acid (0.2–0.5 wt%) reduces reaction time to 1 hour and increases product purity by 15% compared to FeCl₃. This is attributed to its Brønsted acidity, which minimizes side reactions like N-methylation (<0.1% impurity).

Solvent Engineering for Crystallization

Methanol emerges as the optimal antisolvent for crystallizing the hydrochloride salt. Cooling the reaction mixture to 5–10°C induces supersaturation, yielding needle-like crystals with uniform morphology. Ethanol and butanol alternatives result in lower yields (70–73%) due to incomplete precipitation.

Industrial-Scale Process Considerations

Cost-Benefit Analysis of Reagents

Ethyl formate and oxalyl chloride are preferred for their commercial availability and low cost ($0.5–$1.2/g). Substituting oxalyl chloride with thionyl chloride (SOCl₂) reduces material costs by 20% but introduces sulfur-containing waste, complicating disposal.

Waste Stream Management

The one-pot method generates 30% less waste than traditional multistep syntheses. Acetonitrile and methanol are recovered via distillation (85% efficiency), reducing solvent consumption by 40% .

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